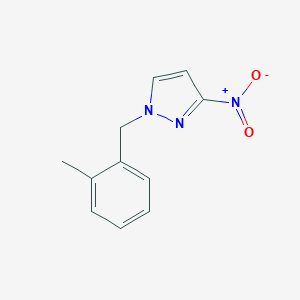

![molecular formula C9H9N5O B508116 N-[3-(1H-四唑-1-基)苯基]乙酰胺 CAS No. 148866-34-6](/img/structure/B508116.png)

N-[3-(1H-四唑-1-基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[3-(1H-tetrazol-1-yl)phenyl]acetamide” is a chemical compound used in the stabilizing solution, in the method for preparing electrically-conductive silver images . It’s also known by registry numbers ZINC000001012017 .

Synthesis Analysis

The synthesis of similar compounds has been reported in several studies. For instance, a series of N-phenylisonicotinamide derivatives were synthesized as novel xanthine oxidase inhibitors . The 3’-(1H-tetrazol-1-yl) moiety was found to be an excellent fragment for the N-phenylisonicotinamide scaffold .Molecular Structure Analysis

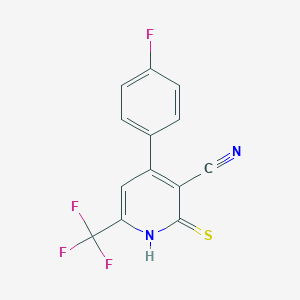

The molecular formula of “N-[3-(1H-tetrazol-1-yl)phenyl]acetamide” is C9H9N5O . The InChI Code is 1S/C9H9N5OS/c1-6(15)10-7-3-2-4-8(5-7)14-9(16)11-12-13-14/h2-5H,1H3, (H,10,15) (H,11,13,16) .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "N-[3-(1H-tetrazol-1-yl)phenyl]acetamide" .Physical And Chemical Properties Analysis

“N-[3-(1H-tetrazol-1-yl)phenyl]acetamide” has a molecular weight of 235.27 . It appears as a white to slightly pale yellow crystal or powder .科学研究应用

抗癌活性

一项研究深入探讨了某些乙酰胺衍生物的合成和生物评估,包括与N-[3-(1H-四唑-1-基)苯基]乙酰胺相关的衍生物,展示了潜在的抗癌特性。该研究突出了这些化合物对人类肺腺癌细胞的选择性细胞毒性,强调了它们在开发新的抗癌药物中的重要性 (Evren et al., 2019)。

抗菌应用

还进行了关于N-取代苯并咪唑的绿色合成的研究,揭示了这些化合物对耐甲氧西林金黄色葡萄球菌(MRSA)的强效抗菌活性。该研究强调了结构修饰在增强N-[3-(1H-四唑-1-基)苯基]乙酰胺衍生物抗菌效力中的作用 (Chaudhari et al., 2020)。

糖尿病治疗潜力

另一项重要研究集中在N-[3-(1H-四唑-5-基)苯基]乙酰胺衍生物的合成和评估,作为蛋白酪氨酸磷酸酶1B(PTP1B)的非羧酸抑制剂,这是糖尿病治疗的靶点。特定的一种化合物显示出强大的抑制活性,标志着它作为进一步发展成糖尿病治疗药物的有价值的引导分子 (Maheshwari et al., 2018)。

作用机制

Target of Action

N-[3-(1H-tetrazol-1-yl)phenyl]acetamide primarily targets xanthine oxidase (XO) . XO is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and xanthine to uric acid .

Mode of Action

The compound interacts with its target, XO, by forming a hydrogen bond with the Asn768 residue of XO . The tetrazole moiety at the 3’-position of the phenyl serves as an H-bond acceptor . This interaction results in the inhibition of XO, thereby reducing the production of uric acid .

Biochemical Pathways

The primary biochemical pathway affected by N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is the purine degradation pathway. By inhibiting XO, the compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid . This can lead to a decrease in uric acid levels, which is beneficial in conditions such as gout where uric acid accumulation occurs .

Pharmacokinetics

They often serve as metabolically stable substitutes for carboxylic acid functional groups . .

Result of Action

The molecular and cellular effects of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide’s action primarily involve the reduction of uric acid production due to XO inhibition . This can lead to a decrease in the symptoms associated with conditions caused by uric acid accumulation, such as gout .

Action Environment

The action, efficacy, and stability of N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can be influenced by various environmental factors. For instance, in electroplating applications, the compound has been used as a leveling agent to fill copper micro-holes . The study showed that the compound’s efficacy in this application could be influenced by factors such as the presence of other additives in the electroplating solution . .

未来方向

属性

IUPAC Name |

N-[3-(tetrazol-1-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c1-7(15)11-8-3-2-4-9(5-8)14-6-10-12-13-14/h2-6H,1H3,(H,11,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSAPUGAHLIVSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)N2C=NN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-tetrazol-1-yl)phenyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

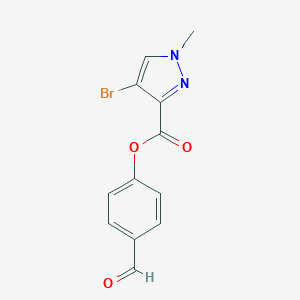

![Methyl 5-[(3-formylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508038.png)

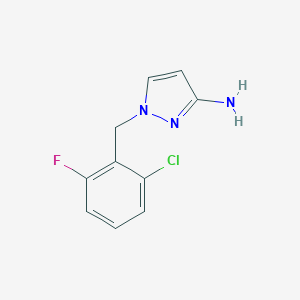

![Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate](/img/structure/B508042.png)

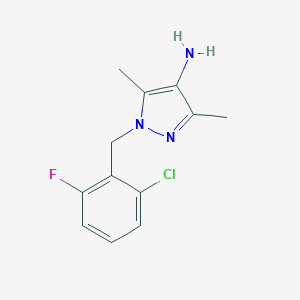

![5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B508047.png)

![4-[(5-Formyl-2-furyl)methoxy]benzonitrile](/img/structure/B508049.png)

![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B508051.png)

![5-[(2,4-Difluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B508061.png)

![(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid](/img/structure/B508111.png)